2-hydrazinyl-N,N-dimethylpyridin-4-amine
Description
2-Hydrazinyl-N,N-dimethylpyridin-4-amine is a pyridine derivative featuring a hydrazinyl substituent at the 2-position and dimethylamino groups at the 4-position.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-hydrazinyl-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C7H12N4/c1-11(2)6-3-4-9-7(5-6)10-8/h3-5H,8H2,1-2H3,(H,9,10) |
InChI Key |
ITWHMULXKBHUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-N,N-dimethylpyridin-4-amine typically involves the reaction of 4-dimethylaminopyridine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves heating 4-dimethylaminopyridine with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then refluxed for several hours to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-hydrazinyl-N,N-dimethylpyridin-4-amine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity
Mechanism of Action
The mechanism of action of 2-hydrazinyl-N,N-dimethylpyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The dimethylamino group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Dimethylpyridin-4-amine (DMAP) and DMAP-Based Ionic Liquids
DMAP is a well-known catalyst in organic synthesis, particularly in acylation reactions. Its ionic liquid derivatives, such as 4-(dimethylamino)-1-pentylpyridin-1-ium fluoride (DMAP-IL2) and 4-(dimethylamino)-1-heptylpyridin-1-ium fluoride (DMAP-IL3), exhibit enhanced thermal stability and catalytic efficiency compared to traditional DMAP .
Key Differences :
Functional Groups :
- Thermal Stability: Compound Decomposition Temperature (°C) Binding Energy (kcal/mol) DMAP-IL2 265 131.3 DMAP-IL3 260 131.2 2-Hydrazinyl derivative* Not reported Not reported *DMAP-ILs exhibit high thermal stability due to strong cation-anion interactions, as evidenced by thermogravimetric analysis (TGA) and MP2-calculated binding energies .
Catalytic Performance :
- Indole Synthesis : DMAP-IL2 achieved yields up to 89% for substituted indoles, outperforming traditional catalysts like H₂SO₄ or ZnCl₂ .
- Tetrazole Synthesis : DMAP-IL2 catalyzed click reactions with benzonitriles, yielding 1H-phenyl tetrazoles (48–78%) .
- The hydrazinyl group in this compound may enable unique reactivity in cyclization or coordination-driven catalysis, though experimental data are lacking.
N,N-Diethyl-2-hydrazinylpyrimidin-4-amine
This pyrimidine-based analog (CAS: 1211430-85-1) shares the hydrazinyl group but differs in the heterocyclic core (pyrimidine vs. pyridine) and substituents (diethyl vs. dimethyl) .
Key Differences :
2-(Aminomethyl)-N,N-dimethylpyridin-4-amine
This compound (CAS: 500716-28-9) features an aminomethyl group at the 2-position instead of hydrazinyl .
Key Differences :
- Reactivity: The aminomethyl group (-CH₂NH₂) offers primary amine reactivity, suitable for Schiff base formation, unlike the hydrazinyl group’s dual amine functionality.
- Applications :
- Used in ligand design and polymer chemistry, contrasting with the catalytic or medicinal focus of hydrazinyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
